molecular formula C21H14ClN3O2S B11985582 (4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine

(4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine

Cat. No.: B11985582
M. Wt: 407.9 g/mol
InChI Key: HYLCSTTYOAZBSP-UHFFFAOYSA-N
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Description

(4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine is an organic compound with the molecular formula C21H14ClN3O2S This compound is known for its unique structural features, which include a benzylidene group, a nitro group, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-(6-methyl-benzothiazol-2-yl)-aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chlorine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like hydroxide ions or amines, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of corresponding oxides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-methyl-phenyl)-(4-nitro-benzylidene)-amine: Similar structure but with different substituents, leading to different chemical and biological properties.

    4,4’-Dichlorobenzophenone: Shares the benzophenone core but lacks the nitro and benzothiazole groups.

Uniqueness

(4-Chloro-3-nitro-benzylidene)-(4-(6-methyl-benzothiazol-2-YL)-phenyl)-amine is unique due to the presence of both the nitro group and the benzothiazole moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H14ClN3O2S

Molecular Weight

407.9 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14ClN3O2S/c1-13-2-9-18-20(10-13)28-21(24-18)15-4-6-16(7-5-15)23-12-14-3-8-17(22)19(11-14)25(26)27/h2-12H,1H3

InChI Key

HYLCSTTYOAZBSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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